molecular formula C17H27ClN2O B1527396 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride CAS No. 1236260-58-4

2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride

Cat. No. B1527396
M. Wt: 310.9 g/mol
InChI Key: LTMBSCUDRCJBNI-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride, also known as NCEP, is a synthetic compound used in scientific research. It is a cyclic amide derivative of phenylpropanamide, which has been found to possess a wide range of biological activities, including anti-inflammatory and analgesic effects. NCEP is a white to off-white powder and is soluble in water and ethanol.

Scientific Research Applications

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents

A study on the synthesis of functionalized amino acid derivatives, including compounds structurally related to the query chemical, demonstrated their potential as pharmacophores for designing new anticancer agents. Compounds synthesized showed promising in vitro cytotoxicity against human cancer cell lines, highlighting their relevance in anticancer drug development (Vivek Kumar et al., 2009).

Immunomodulatory Effects

Research on 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone structure with the query compound, revealed their immunosuppressive activities. These compounds were evaluated for their effects on lymphocyte reduction and rat skin allograft, indicating potential applications in immunomodulation and organ transplantation (M. Kiuchi et al., 2000).

Anticonvulsant Properties of Enaminones

Investigations into the crystal structures of anticonvulsant enaminones, which contain cyclohexyl and phenyl groups similar to the query compound, have provided insights into their mode of action. The structural analysis of these compounds supports their application in developing treatments for epilepsy (M. Kubicki et al., 2000).

Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Research on the synthesis of thiophene-2-carboxamide and its derivatives, exploring their antibiotic and antibacterial activities, suggests potential applications in combating bacterial infections. These compounds' biological activity studies point towards their use in developing new antibacterial drugs (G. Ahmed, 2007).

Characterization of Glibenclamide Hydrogels

Studies on the structural characterization of glibenclamide, which includes cyclohexylamino and phenyl groups, in hydrogels form using chitosan. This research demonstrates the potential of such compounds in drug delivery systems, particularly for antidiabetic medications (Nancy L. Delgadillo-Armendariz et al., 2014).

properties

IUPAC Name

2-amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-2-19(15-11-7-4-8-12-15)17(20)16(18)13-14-9-5-3-6-10-14;/h3,5-6,9-10,15-16H,2,4,7-8,11-13,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMBSCUDRCJBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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